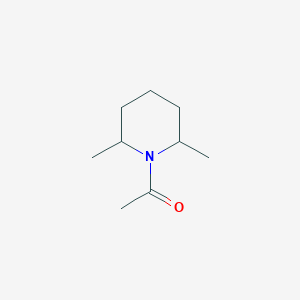

1-(2,6-Dimethylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,6-Dimethylpiperidin-1-yl)ethanone” is an organic compound . It is a derivative of the heterocycle piperidine, wherein two hydrogen atoms are replaced by methyl groups .

Synthesis Analysis

The synthesis of similar compounds has been documented in various scientific experiments . For instance, a new series of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei together were synthesized by the treatment of the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile for 6 hours .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools and resources . The compound is a derivative of the heterocycle piperidine, wherein two hydrogen atoms are replaced by methyl groups .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, the synthesis of similar compounds involves the treatment of the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile .Scientific Research Applications

Antimicrobial Applications

A study by Fuloria et al. (2009) described the synthesis of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, including compounds structurally related to 1-(2,6-Dimethylpiperidin-1-yl)ethanone. These compounds showed significant anti-bacterial and anti-fungal activity against strains like S. aureus and P. aeruginosa, suggesting their potential in antimicrobial applications (Fuloria et al., 2009).

Anti-Inflammatory Constituents

Research by Chen et al. (2008) isolated new acetophenones from Melicope semecarpifolia, closely related to this compound. Among the isolated compounds, several showed potent inhibition of superoxide anion generation and elastase release, indicating their significance as anti-inflammatory constituents (Chen et al., 2008).

Cytotoxic Effects for Cancer Treatment

Alagöz et al. (2021) synthesized new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives to investigate their cytotoxic effects. One compound showed more effectiveness than the reference compound in cancer cell lines, suggesting potential applications in cancer treatment (Alagöz et al., 2021).

Spectroscopic and Structural Analysis

Studies on related compounds, such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone by Govindhan et al. (2017), and 6,6′-Dimethylsulfinyl-2,2′-bipyridine by Różycka-Sokołowska et al. (2013), provided insights into spectroscopic characteristics and structural analysis, which are essential for understanding the chemical properties and potential applications of similar compounds (Govindhan et al., 2017); (Różycka-Sokołowska et al., 2013).

Antimicrobial and Antifungal Activities

Additional studies like those conducted by Zhao et al. (2018) on new phenanthrenes with antimicrobial activities and Shylaja et al. (2020) on a novel fluorescent chemosensor indicate the diverse range of potential applications in areas such as antimicrobial treatment and chemical sensing (Zhao et al., 2018); (Shylaja et al., 2020).

Properties

IUPAC Name |

1-(2,6-dimethylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-7-5-4-6-8(2)10(7)9(3)11/h7-8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFMUXMZDXCCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)

![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)